2-Furancarbonyl chloride, 3-(chloromethyl)-
CAS No.: 246178-73-4
Cat. No.: VC18714979
Molecular Formula: C6H4Cl2O2
Molecular Weight: 179.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 246178-73-4 |
|---|---|
| Molecular Formula | C6H4Cl2O2 |
| Molecular Weight | 179.00 g/mol |
| IUPAC Name | 3-(chloromethyl)furan-2-carbonyl chloride |
| Standard InChI | InChI=1S/C6H4Cl2O2/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3H2 |
| Standard InChI Key | BBZHEHJSAQYKNL-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1CCl)C(=O)Cl |
Introduction
Chemical Identity and Nomenclature
Structural and Molecular Characteristics
3-(Chloromethyl)furan-2-carbonyl chloride (IUPAC name: 3-(chloromethyl)furan-2-carbonyl chloride) is a heterocyclic compound with the molecular formula C₆H₄Cl₂O₂ and a molecular weight of 179.00 g/mol . Its structure comprises a furan ring—a five-membered aromatic system with one oxygen atom—substituted at the 2-position with a carbonyl chloride group (–COCl) and at the 3-position with a chloromethyl group (–CH₂Cl). The compound’s SMILES notation, C1=COC(=C1CCl)C(=O)Cl, accurately represents its planar geometry and substituent orientations .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄Cl₂O₂ | |
| Molecular Weight | 179.00 g/mol | |
| XLogP3 | 1.9 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Topological Polar Surface Area | 30.2 Ų |
Synonyms and Regulatory Identifiers
The compound is cataloged under multiple identifiers, including:
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DSSTox Substance ID: DTXSID60572632
These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(chloromethyl)furan-2-carbonyl chloride typically involves a two-step process starting from furan derivatives.
Step 1: Chloromethylation of Furan
Furan undergoes electrophilic substitution using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like FeCl₃. This step introduces the chloromethyl group at the 3-position of the furan ring.
Optimization and Purification
Critical parameters for maximizing yield (typically 70–85%) include:
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Temperature Control: Maintaining 0–5°C during chloromethylation to minimize side reactions.
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Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) as inert solvents.
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Purification: Vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the acyl chloride.
Molecular Structure and Reactivity
Electronic and Steric Features
The electron-withdrawing nature of the carbonyl chloride group deactivates the furan ring, directing electrophilic attacks to the 5-position. Conversely, the chloromethyl group introduces steric hindrance, influencing reaction kinetics and regioselectivity .
Nucleophilic Substitution Reactions
As an acyl chloride, the compound participates in nucleophilic acyl substitution, enabling:
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Amidation: Reaction with amines to form amides, e.g.,
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Esterification: Alcohols yield esters, pivotal in polymer synthesis.
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Hydrolysis: Controlled hydrolysis produces carboxylic acids, though excess water degrades the compound.
Physicochemical Properties
Stability and Solubility
The compound is moisture-sensitive, requiring storage under inert atmospheres. It exhibits:
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Solubility: Miscible with polar aprotic solvents (DCM, THF) but insoluble in water .
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Thermal Stability: Decomposes above 150°C, releasing HCl gas.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1,780 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C–Cl).
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NMR (¹H): δ 4.6 ppm (s, 2H, CH₂Cl), δ 6.4–7.2 ppm (m, 2H, furan protons).
Applications in Pharmaceutical Chemistry
Antimicrobial Agents
Derivatives of 3-(chloromethyl)furan-2-carbonyl chloride demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The chloromethyl group enhances membrane permeability, facilitating target engagement.
Prodrug Synthesis
The compound’s reactivity enables conjugation with hydroxyl or amine-containing drugs, improving bioavailability. For example, coupling with antiviral agents enhances their cellular uptake.
Role in Agrochemical Development
Herbicidal Derivatives
Chloromethylfuranyl carbonyl chlorides serve as precursors to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. Field trials show efficacy against Amaranthus retroflexus at application rates of 50–100 g/ha.
Insect Growth Regulators
Ester derivatives disrupt chitin synthesis in insects, offering eco-friendly alternatives to neonicotinoids.
Contributions to Polymer Science
Polyamide Synthesis
Polycondensation with diamines yields thermally stable polyamides with glass transition temperatures (Tg) exceeding 200°C, suitable for high-performance composites.
Surface Functionalization
Grafting the compound onto polymer backbones introduces reactive sites for further modification, enhancing adhesion properties in coatings.
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral derivatives for kinase inhibitor development.
Green Chemistry Approaches
Replacing thionyl chloride with mechanochemical methods to reduce waste.
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